molecular formula C24H27NO5 B13701657 (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid

(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid

Cat. No.: B13701657
M. Wt: 409.5 g/mol
InChI Key: PRTOFBNKUJDFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid is a chiral, non-proteinogenic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the pyrrolidine nitrogen. Its molecular formula is C24H26N2O5 (molecular weight: 446.48 g/mol). The stereochemistry at the 2R,3R positions and the S-configuration of the pyrrolidine ring are critical for its role in peptide synthesis, particularly in solid-phase methodologies where orthogonal protection strategies are required . The Fmoc group provides base-labile protection, enabling selective deprotection under mild alkaline conditions, which is advantageous in multi-step syntheses .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid

InChI

InChI=1S/C24H27NO5/c1-15(23(26)27)22(29-2)21-12-7-13-25(21)24(28)30-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,27)

InChI Key

PRTOFBNKUJDFQR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Core Structure

The core structure, (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, is typically synthesized via stereoselective routes to ensure the correct configuration at the chiral centers.

Method A: Asymmetric Catalysis

  • Chiral Auxiliary or Catalyst Approach: Utilizes chiral catalysts such as BINOL-derived phosphoric acids or chiral transition metal complexes to induce stereoselectivity during key steps like alkylation or addition reactions.
  • Example: As per recent advances, asymmetric alkylation of a suitable precursor with methyl and methoxy groups can be achieved using chiral Lewis acids, yielding high enantiomeric excess (>99%).

Method B: Chiral Pool Synthesis

  • Starting from naturally occurring amino acids (e.g., L-methionine or L-phenylalanine), subsequent modifications introduce the methoxy and methyl groups at designated positions.
  • The pyrrolidinyl group is attached via nucleophilic substitution or amide formation, ensuring stereochemical fidelity.

Incorporation of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is a standard protecting group in peptide synthesis, introduced via:

Synthesis of the Pyrrolidinyl Moiety

The (S)-1-Fmoc-2-pyrrolidinyl fragment is synthesized separately via:

Coupling Strategies

The coupling of the pyrrolidinyl fragment to the amino acid backbone involves:

  • Amide bond formation: Using coupling reagents such as HATU, EDCI, or DIC in the presence of bases like DIPEA or TEA.
  • Activation of carboxylic acid: Conversion into acid chlorides or anhydrides to facilitate nucleophilic attack by the amino group of the pyrrolidinyl derivative.

Final Functionalization

  • Methoxy and methyl groups are introduced via methylation or methylation of hydroxyl groups using methyl iodide or dimethyl sulfate.
  • Purification: Typically via column chromatography, recrystallization, or preparative HPLC, ensuring stereochemical purity and high yield.

Data Tables Summarizing Preparation Parameters

Step Reagents Solvent Conditions Yield (%) Notes
1. Stereoselective alkylation Chiral catalyst (e.g., BINOL-based) Toluene/EtOH Reflux, 24h >90 High stereoselectivity
2. Fmoc protection Fmoc-Cl Dioxane/NaHCO₃ Room temp, 2h 85-95 Protects amino group
3. Pyrrolidinyl synthesis Pyrrolidine, Fmoc-Cl DMF Room temp, 4h 80-90 Chiral purity confirmed
4. Coupling HATU, DIPEA DMF Room temp, 12h 75-85 Amide bond formation
5. Methylation CH₃I Acetone Reflux, 6h 70-85 Methoxy and methyl groups introduced

Recent Research Discoveries and Advances

  • Chiral Catalysis Enhancements: Recent studies have demonstrated the use of novel chiral catalysts, such as phosphoric acids and transition metal complexes, to improve stereoselectivity and yields in the synthesis of similar amino acid derivatives.
  • Green Chemistry Approaches: Implementation of environmentally benign solvents and catalytic systems has been reported to reduce waste and improve process sustainability.
  • Automated Synthesis Platforms: Advances in automated peptide synthesizers have been adapted for complex amino acid derivatives, enabling high-throughput preparation with consistent stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to maintain the integrity of the stereochemistry and achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its well-defined stereochemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the modulation of biochemical pathways. The Fmoc group can be removed under mild conditions, revealing the active pyrrolidine moiety, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Boc-Protected Analogs

Compound: (2R,3R)-3-((S)-1-Boc-pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic Acid (CAS 120205-50-7)

  • Molecular Formula: C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • Protecting Group : tert-butoxycarbonyl (Boc)
  • Key Differences :
    • The Boc group is acid-labile (removed with trifluoroacetic acid), contrasting with the base-labile Fmoc group.
    • Applications: Used in the synthesis of dolaproine, a component of dolastatins (antitumor agents). Boc protection is preferred in acid-stable synthetic routes .
Table 1: Fmoc vs. Boc Analogs
Parameter Fmoc-Protected Compound Boc-Protected Analog
Molecular Weight 446.48 g/mol 287.35 g/mol
Protection Stability Base-labile (piperidine) Acid-labile (TFA)
Synthetic Utility Compatible with acid-sensitive groups Suitable for base-sensitive motifs
Applications SPFmoc peptide synthesis Dolastatin intermediates

Comparison with Unprotected Derivatives

Compound: (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic Acid

  • Molecular Formula: C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • Key Differences :
    • Lacks protecting groups, making it reactive but unstable in standard peptide synthesis conditions.
    • Used as a research chemical to study stereochemical effects on bioactivity .

Comparison with Other Fmoc-Protected Amino Acids

Compound: Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid ()

  • Molecular Formula: C24H21NO5
  • Key Differences :
    • Substituted with a 2-hydroxyphenyl group instead of a pyrrolidine ring.
    • Exhibits altered solubility and hydrogen-bonding capacity, influencing its role in peptide self-assembly .

Compound : Fmoc-L-3-(2-pyridyl)alanine ()

  • Molecular Formula : C22H20N2O4
  • Key Differences :
    • Contains a pyridyl side chain, enhancing metal-binding properties for catalytic peptides.

Data Tables

Table 2: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Use
(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid C24H26N2O5 446.48 Fmoc, pyrrolidine, methoxy Peptide synthesis
(2R,3R)-3-((S)-1-Boc-pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic Acid C14H25NO5 287.35 Boc, pyrrolidine, methoxy Antitumor intermediates
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid C9H17NO3 187.24 Pyrrolidine, methoxy Conformational studies
Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic Acid C24H21NO5 403.43 Fmoc, hydroxyphenyl Self-assembling peptides

Biological Activity

(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, also known as N-Boc-dolaproine, is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 120205-50-7
PropertyValue
Log P (octanol-water)1.74
Hydrogen Bond Donors1
Topological Polar Surface Area (TPSA)76.07 Ų
BioavailabilityHigh
Blood-Brain Barrier PenetrationNo

Synthesis

The synthesis of this compound typically involves protecting group strategies and chiral resolution techniques. The use of Fmoc (Fluorenylmethyloxycarbonyl) as a protecting group allows for selective reactions while maintaining the integrity of the pyrrolidine moiety.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds have shown antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Antidepressant-like Activity : Animal models have demonstrated that compounds similar to this compound may exhibit antidepressant-like effects by influencing serotonin pathways.

Case Studies

  • Neuroprotection in Animal Models : A study involving rodents treated with a similar pyrrolidine derivative showed significant improvement in cognitive functions post-exposure to neurotoxic agents. This suggests a protective role against neurodegeneration.
  • Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmission or microbial metabolism.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid while maintaining stereochemical integrity?

  • Methodological Answer : Synthesis requires multi-step protocols to address stereochemical control. For example:

  • Step 1 : Introduce the Fmoc group to protect the pyrrolidinyl amine during coupling reactions (commonly via Fmoc-Cl in basic conditions) .
  • Step 2 : Optimize methoxy and methyl group introduction using chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to preserve the (2R,3R) configuration .
  • Step 3 : Finalize with acid deprotection and purification via reverse-phase HPLC to isolate enantiomerically pure product .

Q. How does the Fmoc group influence the compound’s reactivity and downstream applications?

  • Methodological Answer : The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary amine protector in peptide synthesis. Its key roles include:

  • Protection : Blocks the pyrrolidinyl amine during coupling steps, preventing unwanted side reactions .
  • Deprotection : Removed under mild basic conditions (e.g., piperidine), leaving other functional groups (e.g., methoxy) intact .
  • Compatibility : Enables solid-phase synthesis workflows, critical for constructing peptidomimetics or constrained amino acid derivatives .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer :

  • Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve stereoisomers .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit differential solubility of diastereomers .
  • Quality Control : Validate purity via 1^1H/13^{13}C NMR and chiral HPLC (e.g., Chiralpak IC column) to confirm >98% enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemical flipping?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to slow conformational changes and clarify splitting patterns .
  • 2D NMR : Use NOESY or ROESY to identify spatial correlations between methoxy/methyl groups and adjacent protons, confirming rigidity of the (2R,3R) configuration .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

Q. What experimental strategies mitigate steric hindrance during coupling reactions involving the bulky Fmoc-pyrrolidinyl moiety?

  • Methodological Answer :

  • Coupling Reagents : Use HATU or PyBOP instead of DCC/HOBt to enhance reactivity in sterically crowded environments .
  • Solvent Optimization : Employ DMF or DCM with elevated temperatures (40–60°C) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by accelerating activation under controlled microwave conditions .

Q. How can researchers analyze and address discrepancies in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) to normalize activity measurements between batches .
  • Metastability Studies : Monitor compound stability in assay buffers (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation artifacts .
  • Structure-Activity Modeling : Correlate stereochemical data (e.g., X-ray crystallography) with bioactivity trends to identify critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.